3-Butoxypropionitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Butoxypropionitrile often involves innovative approaches to create complex structures. For instance, an iterative synthesis method utilizing zinc-catalyzed enantiospecific sp^3-sp^3 cross-coupling has been applied to produce oligodeoxypropionate structures, which share a common motif with many biologically relevant natural products of polyketide origin, thus offering a versatile tool in their synthesis (Brand, Studte, & Breit, 2009).
Molecular Structure Analysis
Analyzing the molecular structure of compounds like 3-Butoxypropionitrile can provide insights into their reactivity and properties. Studies involving the synthesis and structural characterization of related compounds help in understanding the intricate details of their molecular framework and how it influences their chemical behavior (Marciniec, Dutkiewicz, Maciejewski, & Kubicki, 2008).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 3-Butoxypropionitrile-related compounds reveals their potential in various applications. For example, the synthesis and reaction chemistry of tert-butyl hypofluorite demonstrates the reactivity of such compounds and their utility in forming β-fluoro-tert-butoxy compounds, showcasing the diverse chemical reactions they can undergo (Appelman, French, Mishani, & Rozen, 1993).
Physical Properties Analysis
The physical properties of 3-Butoxypropionitrile and similar compounds are crucial for their practical applications. Investigations into their solvation structure, for example, can provide valuable information on how they interact with various solvents, impacting their usability in different chemical processes (Takamuku, Higuma, Matsugami, To, & Umecky, 2017).
Chemical Properties Analysis
The chemical properties of compounds like 3-Butoxypropionitrile are determined by their functional groups and molecular structure. Studies on the synthesis and properties of the tristyrylmethyl anion, for instance, help elucidate the electronic characteristics and reactivity patterns of such compounds, providing a foundation for developing new materials and chemical processes (Komatsu, Shirai, Tomioka, & Okamoto, 1984).
Scientific Research Applications
Electrochemical Applications
3-Butoxypropionitrile and similar compounds have been explored for their electrochemical applications. In a study examining the polarographic behavior of n-butyl 3-mercaptopropionate, researchers found well-defined reversible and diffusion-controlled anodic waves in aqueous methanol and acetonitrile, indicating potential uses in electrochemical analysis and sensors (Gupta & Jain, 2010).
Biomedical Research
3-Butoxypropionitrile derivatives have been investigated in biomedical research. For example, ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized and tested for their effects on A549 lung cancer cell growth, highlighting potential therapeutic applications (Wei et al., 2006).
Solar Energy Research
In solar energy research, compounds similar to 3-Butoxypropionitrile have been used as mediators in dye-sensitized nanocrystalline solar cells. Studies like the one involving Co(III)/Co(II)(dbbip)2 redox couple in acetonitrile/ethylene carbonate solvent provide insights into the development of more efficient solar cells (Cameron et al., 2004).
Agricultural and Environmental Research
A significant area of research involves studying the impact of compounds like 3-Butoxypropionitrile on agriculture and the environment. For instance, the effects of 3-nitrooxypropanol on methane emissions in dairy cows were studied, providing valuable information for reducing greenhouse gas emissions in agriculture (Haisan et al., 2014).
Animal Testing and Ethical Considerations
The ethical considerations regarding animal testing in scientific research have been widely discussed. The "3 Rs" principle (Replacement, Reduction, Refinement) highlights the importance of minimizing animal use and suffering in research, which is relevant to studies involving compounds like 3-Butoxypropionitrile (Ferdowsian & Beck, 2011).
Synthesis and Chemical Engineering
Studies have also focused on the synthesis and applications of compounds related to 3-Butoxypropionitrile in chemical engineering. For example, the titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents shows the versatility of these compounds in synthesizing constrained amino acid derivatives (Forcher et al., 2015).
Safety And Hazards
3-Butoxypropionitrile is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-butoxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-9-7-4-5-8/h2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVNJBFNHGQUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064519 | |
Record name | Propanenitrile, 3-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxypropionitrile | |
CAS RN |
6959-71-3 | |
Record name | 3-Butoxypropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6959-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butoxypropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butoxypropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3-butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butoxypropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTOXYPROPIONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTU64QM74D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.